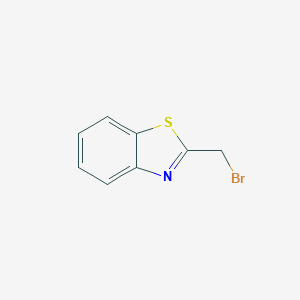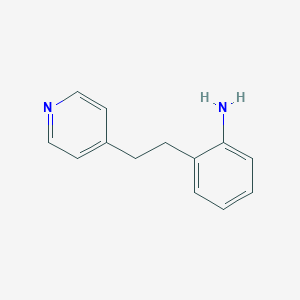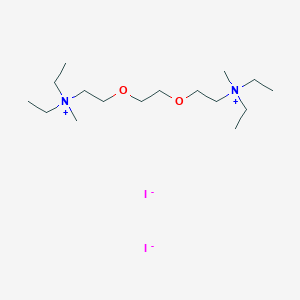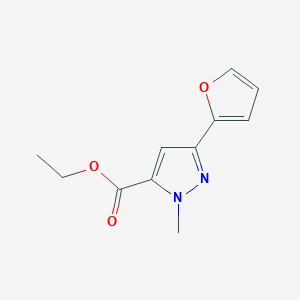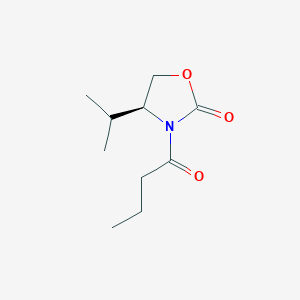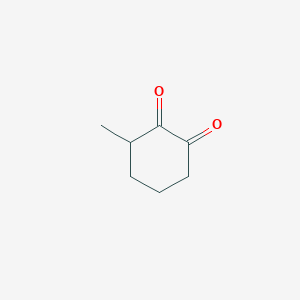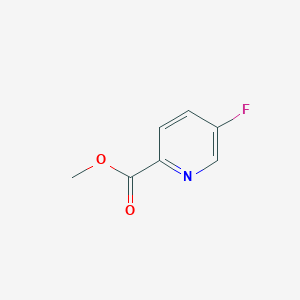![molecular formula C24H29N7O5S B025864 methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate CAS No. 110800-95-8](/img/structure/B25864.png)
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is a synthetic compound with the molecular formula C24H29N7O5S and a molecular weight of 527.6 g/mol This compound is a derivative of tryptophan and arginine, featuring a nitrophenylsulfenyl group attached to the tryptophan moiety
Vorbereitungsmethoden
The synthesis of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves multiple steps, starting with the protection of the amino and carboxyl groups of tryptophan and arginine. The nitrophenylsulfenyl group is then introduced to the tryptophan moiety through a nucleophilic substitution reaction. The final step involves the esterification of the carboxyl group to form the methyl ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfenyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenylsulfenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or protein modification. The arginine and tryptophan moieties may also interact with biological targets through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be compared with other similar compounds, such as:
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan isopropyl ester: Similar structure but with an isopropyl ester group.
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan benzyl ester: Similar structure but with a benzyl ester group.
The uniqueness of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester lies in its specific ester group, which can influence its reactivity, solubility, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
110800-95-8 |
|---|---|
Molekularformel |
C24H29N7O5S |
Molekulargewicht |
527.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N7O5S/c1-36-23(33)18(29-22(32)17(25)8-6-12-28-24(26)27)13-15-14-30(19-9-3-2-7-16(15)19)37-21-11-5-4-10-20(21)31(34)35/h2-5,7,9-11,14,17-18H,6,8,12-13,25H2,1H3,(H,29,32)(H4,26,27,28)/t17-,18-/m0/s1 |
InChI-Schlüssel |
GQZQAJBNKMLYQV-ROUUACIJSA-N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Synonyme |
H-Arg-Trp(Nps)-OMe H-arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



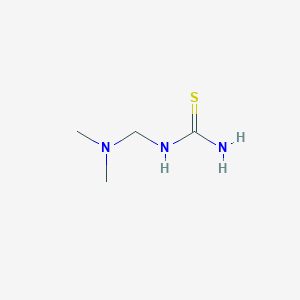
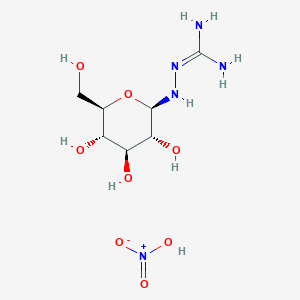
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
